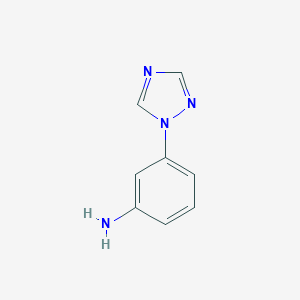

3-(1H-1,2,4-Triazol-1-yl)aniline

Beschreibung

Significance of Heterocyclic Compounds in Advanced Chemical Science

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemical science. ijpsr.comijsrtjournal.comderpharmachemica.com Their diverse structures and ability to participate in a wide array of chemical reactions make them indispensable in numerous applications. ijpsr.com These compounds are integral to the composition of many biological molecules, including DNA, RNA, vitamins, and alkaloids. ijsrtjournal.comderpharmachemica.com Consequently, they are a cornerstone in medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. ijnrd.orgzenodo.org Beyond pharmaceuticals, heterocyclic compounds are utilized in agrochemicals, dyes, and materials science. ijpsr.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties, influencing their reactivity and intermolecular interactions. derpharmachemica.com

Overview of Triazole-Aniline Hybrid Systems in Contemporary Research

The combination of a triazole ring and an aniline (B41778) moiety into a single molecular framework creates a "hybrid system" with a unique set of properties that has captured the interest of researchers. Triazole rings, five-membered heterocycles with three nitrogen atoms, are known for their stability and ability to engage in hydrogen bonding and dipole-dipole interactions. mdpi.com Aniline, a simple aromatic amine, serves as a versatile building block and can be readily modified.

The amalgamation of these two structures can lead to compounds with enhanced biological activities and novel physicochemical characteristics. nih.gov Researchers are actively exploring these hybrid systems for their potential in medicinal chemistry, with studies investigating their antimicrobial, anticancer, and other therapeutic properties. nih.govnih.gov The ability to modify both the triazole and aniline components allows for the fine-tuning of the molecule's properties to optimize its function for specific applications. nih.gov

Research Landscape of 3-(1H-1,2,4-Triazol-1-yl)aniline and Analogues

Within the broader category of triazole-aniline hybrids, this compound has emerged as a compound of interest. Its specific isomeric arrangement, with the triazole ring attached to the meta-position of the aniline, influences its three-dimensional structure and electronic properties. Research on this compound and its analogues is multifaceted, encompassing synthetic methodology, structural characterization, and the exploration of its potential applications.

Interactive Data Table: Physicochemical Properties of Triazole-Aniline Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 176032-78-3 | C8H8N4 | 160.18 | Beige Solid |

| 4-(1H-1,2,4-Triazol-1-yl)aniline | 6523-49-5 | C8H8N4 | 160.18 | Solid |

| 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6 | C10H12N4O | 204.23 | Not specified |

| 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline | 119192-10-8 | Not specified | Not specified | Not specified |

| 2-fluoro-6-(1H-1,2,4-triazol-1-yl)aniline | Not specified | C8H7FN4 | 178.17 | Powder |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHJDIAWBVPZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634566 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176032-78-3 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h 1,2,4 Triazol 1 Yl Aniline and Derivatives

Established Synthetic Pathways for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These methods often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.

A classical and widely employed method for synthesizing 1,2,4-triazole rings involves the condensation and cyclization of hydrazine (B178648) derivatives with compounds containing a nitrile group. This pathway offers a straightforward approach to the triazole core. For instance, substituted 1,2,4-triazoles can be prepared from hydrazines and formamide (B127407) under microwave irradiation without a catalyst, demonstrating high functional-group tolerance. organic-chemistry.org One-pot reactions involving the sequential addition of hydroxylamine (B1172632) to one nitrile to form an amidoxime, followed by treatment with another nitrile using a copper catalyst, can yield 1,2,4-triazole derivatives. isres.org

Another approach involves the reaction of hydrazones with amines under oxidative conditions, mediated by iodine, to generate 1,3,5-trisubstituted 1,2,4-triazoles. isres.org Furthermore, a base-mediated annulation of nitriles with hydrazines has been developed as a rapid and efficient synthesis for 1,3,5-trisubstituted 1,2,4-triazoles, which tolerates a variety of functional groups. rsc.org

| Reactants | Catalyst/Mediator | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Hydrazines, Formamide | None | Microwave irradiation | Substituted 1,2,4-triazoles | Simple, efficient, and mild catalyst-free method with excellent functional-group tolerance. | organic-chemistry.org |

| Nitriles, Hydrazines | Base (e.g., K₂CO₃) | Annulation reaction | 1,3,5-Trisubstituted 1,2,4-triazoles | Rapid synthesis with good to excellent yields; tolerates halo, hydroxyl, and amino groups. | rsc.org |

| Amide, Nitrile | Phen-MCM-41-CuBr | O₂ as oxidant | 3,5-Disubstituted 1,2,4-triazoles | A heterogeneous and recyclable copper catalyst enables a cascade addition-oxidative cyclization. | organic-chemistry.orgnih.gov |

| Arylidene thiazolone, Aryl/alkyl-hydrazine | None | Acetonitrile (B52724), ring opening/cyclization | Hydrazone-substituted 1,2,4-triazoles | Catalyst-free approach with a broad substrate scope, demonstrated on a gram scale. | rsc.orgnih.gov |

Modern synthetic chemistry has introduced more sophisticated strategies for 1,2,4-triazole ring formation, often providing higher efficiency and regioselectivity. These advanced methods include metal-catalyzed cycloadditions and multicomponent reactions.

Metal-catalyzed reactions offer precise control over the synthesis. For example, silver(I) and copper(II) catalysts can be used in the [3+2] cycloaddition of isocyanides with aryl diazonium salts to regioselectively produce 1,3- and 1,5-disubstituted 1,2,4-triazoles, respectively. rsc.orgfrontiersin.org Another innovative approach is the metal-free [3+2] cycloaddition between aryl diazonium salts and azalactones to yield 1,3,5-trisubstituted 1,2,4-triazoles. nih.govfrontiersin.org

Oxidant- and metal-free three-component reactions of isothiocyanates, amidines, and hydrazines provide a green and efficient route to structurally diverse 1H-1,2,4-triazol-3-amines. isres.org Additionally, an electrochemical method using aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol can produce 1,5-disubstituted 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. organic-chemistry.orgisres.org

Approaches for Aniline (B41778) Moiety Integration

The introduction of the aniline moiety is a critical step in the synthesis of 3-(1H-1,2,4-triazol-1-yl)aniline. This is typically achieved by forming a carbon-nitrogen (C-N) bond between the triazole ring and a benzene (B151609) ring.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. acs.org This methodology is highly effective for synthesizing anilines and their derivatives. acs.orgrsc.org The reaction typically involves coupling an aryl halide or pseudohalide with a nitrogen-containing compound in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orgmit.edu

For the synthesis of this compound, this could involve the reaction of 1H-1,2,4-triazole with a 3-halo-nitrobenzene, followed by reduction of the nitro group. Alternatively, 1H-1,2,4-triazole can be coupled with a protected 3-haloaniline. The choice of ligand, such as Xantphos, SPhos, or XPhos, and the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) are crucial for achieving high yields. beilstein-journals.org

| Palladium Source | Ligand | Base | Solvent | Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | N-protected 4-bromo-7-azaindoles and amides | beilstein-journals.org |

| Pd₂(dba)₃ | XPhos | - | - | Primary alkylamines and aryl halides | acs.org |

| Pd(OAc)₂ | Biaryl monophosphine ligands | K₃PO₄ | - | Aryl halides and amines | mit.edu |

| Xphos Pd G2 | - | Organic Bases (e.g., DBU) | - | Aryl triflates and weakly binding amines | acs.org |

A specific synthesis for 4-(1H-1,2,4-triazol-1-yl)aniline, an isomer of the title compound, involves reacting 1,2,4-triazole with 4-fluoronitrobenzene in the presence of sodium hydride, followed by hydrogenation of the nitro intermediate using a palladium on carbon (Pd/C) catalyst. nih.gov A similar strategy could be adapted for the 3-substituted isomer.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. nih.gov This reaction transforms organic azides and terminal alkynes into the corresponding 1,4-disubstituted 1,2,3-triazoles. nih.gov It is important to note that this method synthesizes the 1,2,3-triazole isomer, not the 1,2,4-triazole found in this compound. nih.govnih.gov

The CuAAC reaction is known for its reliability, high yields, and mild reaction conditions, often proceeding at room temperature. nih.govacs.org The process involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097) through a series of steps to form the stable triazole ring. nih.gov While CuAAC is a premier method for accessing 1,2,3-triazoles, alternative strategies, such as those described in section 2.1, are required for the synthesis of the 1,2,4-triazole scaffold.

Functional Group Transformations and Derivatization Strategies

Once this compound is synthesized, its aniline amino group serves as a versatile handle for further functionalization and derivatization. These transformations allow for the creation of a library of related compounds. Standard aniline chemistry can be applied to modify this group.

For example, the reduction of a nitro group to form the aniline is a key transformation itself, often achieved with high efficiency using catalysts like Pd/C and hydrogen gas. nih.govresearchgate.net Once formed, the primary amine can undergo various reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reductive alkylation with aldehydes or ketones, or direct alkylation with alkyl halides. researchgate.net

Diazotization: Conversion to a diazonium salt, which can then be substituted with a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

Coupling Reactions: The amino group can act as a nucleophile in further coupling reactions to build more complex molecular architectures. researchgate.net

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl), Base | Amide (-NHCOR) | Modification of electronic properties, introduction of new side chains. |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) | Introduction of common pharmacophore. |

| Reductive Alkylation | Aldehyde (R-CHO), Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) | Modulation of basicity and lipophilicity. |

| Diazotization/Sandmeyer Reaction | NaNO₂, HCl; followed by CuX (X=Cl, Br, CN) | Halogen (-Cl, -Br), Nitrile (-CN) | Replacement of the amino group with other functionalities. |

Reduction Reactions, Including Catalytic Hydrogenation with Pd/C

A primary and efficient route to synthesize this compound involves the reduction of a nitro-group precursor, namely 3-nitro-1-(1H-1,2,4-triazol-1-yl)benzene. Catalytic hydrogenation stands out as a widely used method for this transformation.

The process typically employs a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. nih.gov For instance, the nitro compound can be hydrogenated in methanol (B129727) using 10% Pd/C under a hydrogen pressure of 3 kg. nih.gov This method is favored for its high selectivity and the clean nature of the reaction, often affording the desired aniline in good yields. nih.govsci-hub.se The catalyst is easily separated from the reaction mixture by filtration, simplifying the purification process. nih.gov

Transfer hydrogenation offers an alternative to using gaseous hydrogen, which can present safety and handling challenges. sci-hub.se In this approach, a hydrogen donor molecule, such as methanol, is used in conjunction with the Pd/C catalyst. sci-hub.se This ligand-free protocol is simple and avoids the need for an external hydrogen supply. sci-hub.se

Below is a table summarizing typical conditions for the catalytic hydrogenation of the nitro precursor:

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Yield | Reference |

| 10% Pd/C | Hydrogen gas | Methanol | 3 kg | Room Temperature | 60% | nih.gov |

| 5% Pd/C | Methanol | - | - | 100°C | Moderate to good | sci-hub.se |

Oxidation and Substitution Reactions of the Aniline Moiety

The aniline moiety of this compound is amenable to various chemical transformations, including oxidation and substitution reactions, allowing for the synthesis of a diverse range of derivatives.

The amino group of the aniline ring is a strong activating group and an ortho, para director in electrophilic aromatic substitution reactions. chemistrysteps.com This high reactivity means that reactions like halogenation can proceed rapidly, sometimes without the need for a Lewis acid catalyst. chemistrysteps.com However, Friedel-Crafts reactions can be problematic as the Lewis acid catalyst can bind to the nitrogen of the amino group, deactivating the ring. chemistrysteps.com

The nature of substituents on the aniline ring influences its basicity. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com This property is crucial when considering subsequent reactions.

Derivatization at the Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, offering multiple sites for derivatization. Alkylation and arylation at these nitrogen atoms can lead to a variety of substituted analogs with potentially altered biological activities. The specific nitrogen atom that undergoes substitution can be influenced by the reaction conditions and the nature of the starting materials.

For example, the reaction of 1,2,4-triazole with a suitable electrophile in the presence of a base like sodium hydride in DMF can lead to substitution on one of the nitrogen atoms. nih.gov The synthesis of 1-aryl-1,2,4-triazoles can be achieved through multicomponent reactions directly from anilines. organic-chemistry.org

Introduction of Diverse Substituents on the Aniline Ring and Triazole Moiety

The versatility of this compound as a scaffold lies in the ability to introduce a wide array of substituents on both the aniline and triazole rings. This allows for the fine-tuning of the molecule's properties for specific applications.

Substitution on the aniline ring can be achieved through various aromatic substitution reactions. The position of the substituent can influence the lipophilicity and other physicochemical properties of the resulting derivative. mdpi.comnih.gov For instance, para-substituted compounds have been shown to exhibit lower lipophilicity compared to their ortho- and meta-substituted counterparts. mdpi.com

The triazole moiety can also be functionalized. For example, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be accomplished through one-pot processes involving carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

The following table provides examples of how different substituents can be introduced:

| Reaction Type | Reagents | Moiety Modified | Resulting Structure | Reference |

| Ullmann Coupling | 3-iodoaniline, 1H-1,2,4-triazole, CuI, 1,10-phenanthroline | Aniline | This compound | |

| Nucleophilic Aromatic Substitution | 3-nitroaniline, 1H-1,2,4-triazole, K2CO3 | Aniline | 3-nitro-1-(1H-1,2,4-triazol-1-yl)benzene | |

| Huisgen 1,3-dipolar cycloaddition | Azide, Alkyne, Copper(I) catalyst | Triazole | 1,2,3-Triazole derivatives |

Green Chemistry Principles in Synthesis Design

The development of environmentally friendly synthetic methods is a growing priority in chemical research. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.

Solvent-Free Methodologies

Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. Microwave-assisted synthesis under solvent-free conditions has been successfully employed for the synthesis of 1,2,4-triazolo[4,3-a] researchgate.netnaphthyridines using FeCl3·6H2O as a catalyst. researchgate.net This method offers a rapid and efficient alternative to conventional heating.

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides a non-conventional energy source that can accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov This technique, known as sonochemistry, has been applied to the synthesis of various triazole derivatives. nih.govnih.gov For example, the synthesis of novel N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been achieved with good yields in significantly reduced timeframes compared to conventional methods. nih.gov Similarly, ultrasound has been used to facilitate the Huisgen cycloaddition reaction for the synthesis of fluorinated-1,2,4-triazole derivatives. nih.gov The use of ultrasound often allows for milder reaction conditions, such as lower temperatures. mdpi.com

The following table highlights the advantages of ultrasound-assisted synthesis for triazole derivatives:

| Reaction | Conventional Method Time | Ultrasound-Assisted Time | Yield (Ultrasound) | Reference |

| Synthesis of triazole-based acetamides | 10–36 h | 39–80 min | 65–80% | nih.gov |

| Huisgen cycloaddition | - | Less time consuming | Almost quantitative | nih.gov |

| Synthesis of dihydropyrimidin-(thio)ones | - | Shorter reaction times | Higher yields | mdpi.com |

Process Optimization and Scalability Considerations for Industrial Production

The successful transition of synthetic routes for this compound and its derivatives from laboratory-scale to industrial production hinges on rigorous process optimization and careful consideration of scalability factors. Key objectives in this scale-up process include maximizing yield and purity, minimizing costs, ensuring operational safety, and reducing environmental impact. Modern methodologies such as Design of Experiments (DoE) and the adoption of advanced manufacturing technologies like continuous-flow synthesis are pivotal in achieving these goals.

A primary focus for industrial-scale synthesis is the optimization of well-established coupling reactions, such as the Buchwald-Hartwig amination, which is frequently used for forming the crucial C-N bond between an aniline precursor and the triazole ring. bristol.ac.ukmdpi.com Statistical methods like DoE are superior to traditional one-variable-at-a-time (OVAT) approaches, as they allow for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading) to identify the true optimal reaction conditions and their interactions. bristol.ac.uk

For instance, in palladium-catalyzed amination reactions, the choice of ligand is critical. Ligands such as Xantphos and XPhos have been evaluated to determine their effect on reaction yield under various conditions. Optimization studies predict the ideal parameters for achieving maximum yield, which can then be verified experimentally. bristol.ac.uk

Another critical aspect of scalability is the move away from hazardous reagents and inefficient purification methods. For example, while azide-alkyne cycloaddition reactions are common for synthesizing triazoles, the use of potentially explosive sodium azide is unsuitable for large-scale industrial production. nih.govfrontiersin.org Therefore, alternative, safer synthetic routes are preferred. Furthermore, eliminating the need for chromatographic purifications, which generate large volumes of solvent waste, is a key consideration for sustainable and cost-effective manufacturing. chemrxiv.org

Continuous-flow chemistry offers a promising solution to many scalability challenges. chemrxiv.orgrsc.org By conducting reactions in a continuously flowing stream within a reactor, this technology provides superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous intermediates at any given time, and can lead to higher yields and purity compared to traditional batch processes. chemrxiv.orgrsc.org

The following tables present research findings on the optimization of reaction conditions for the synthesis of triazole derivatives, illustrating the impact of various parameters on reaction outcomes.

Table 1: Optimization of Buchwald-Hartwig Amination Yield Using Different Ligands

This table illustrates the predicted and experimentally verified yields for a model Buchwald-Hartwig amination reaction after optimization using a Design of Experiments (DoE) approach. The data highlights how ligand selection is a critical parameter in maximizing product yield.

| Ligand | Predicted Yield (%) | Optimized Mean Yield (%) | Reaction Time (h) |

| Xantphos | 92 | 86 | 16 |

| XPhos | - | - | 16 |

| Data sourced from optimization studies using DoE methodology. bristol.ac.uk |

Table 2: Industrial Synthesis Conditions for a Substituted Triazolyl Aniline Derivative

This table details the optimized process parameters for the hydrogenation of a nitroaromatic precursor to produce 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline on a larger scale.

| Parameter | Value |

| Starting Material | Compound 6 (nitro precursor) |

| Solvent | Methanol |

| Catalyst | Pd/C (10% loading, 50% wet) |

| Catalyst Loading | 0.02 kg/kg of starting material |

| Reagent | Sodium Bicarbonate |

| Hydrogen Pressure | 41-46 psi |

| Temperature | 20 °C, then heated to 45 °C |

| Reaction Time | 6 h at 20 °C, then aged at 45 °C until completion |

| Final Yield | 88% |

| Data from a scaled-up synthesis protocol. chemicalbook.com |

Table 3: Optimization of a Two-Step Continuous-Flow Synthesis for a Triazole Acetic Acid Derivative

This table shows the optimization of the second step (condensation/cyclization) in a continuous-flow process for synthesizing 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid. It demonstrates the effect of temperature and residence time on yield and purity.

| Entry | Temperature (°C) | Residence Time (τ, min) | Isolated Yield (%) | Purity (%) |

| 1 | 80 | 6.7 | 45 | ~90 |

| 2 | 60 | 6.7 | 55 | ~95 |

| 3 | 40 | 6.7 | 68 | >98 |

| 4 | 25 | 6.7 | 72 | >98 |

| 5 | 25 | 1.1 | 39 | 80-82 |

| 6 | -30 | 6.7 | 32 | 80-85 |

| Data derived from the development of a continuous-flow synthesis method. chemrxiv.org |

Advanced Spectroscopic and Structural Characterization of 3 1h 1,2,4 Triazol 1 Yl Aniline Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) is fundamental for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of triazole-aniline structures, the ¹H NMR spectrum reveals characteristic signals for both the aromatic protons on the aniline (B41778) ring and the protons of the triazole ring.

Table 1: Illustrative ¹H NMR Spectral Data for Triazole-Aniline Type Compounds This table presents representative data from related compounds to illustrate expected chemical shifts.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | Aromatic CH | 7.03 - 7.83 | Doublet | chemicalbook.com |

| NH₂ | 7.32 | Singlet | chemicalbook.com | |

| NH | 9.05 | Singlet | chemicalbook.com | |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | Olefinic CH | 6.90 | Doublet | urfu.ru |

| NH₂, NH | 5.36, 12.67 | Broad Singlet | urfu.ru |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment.

For 3-(1H-1,2,4-triazol-1-yl)aniline, distinct signals are expected for the carbons of the aniline ring and the triazole ring. The carbons of the triazole ring are typically found in the range of δ 140-160 ppm. In a study of N³-substituted 1-tosyl-1H-1,2,4-triazole-3,5-diamines, the triazole ring carbons were observed at approximately δ 157 ppm and 159 ppm. chemicalbook.com The aniline ring carbons would appear in the aromatic region (δ 110-150 ppm), with the carbon atom bonded to the nitrogen of the amino group (C-NH₂) appearing at the higher end of this range, and the carbon bonded to the triazole ring (C-N(triazole)) also showing a characteristic shift.

Table 2: Illustrative ¹³C NMR Spectral Data for Triazole-Aniline Type Compounds This table presents representative data from related compounds to illustrate expected chemical shifts.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Reference |

| N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | Aromatic & Triazole C | 116.62 - 159.82 | chemicalbook.com |

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | Aromatic & Triazole C | 117.38 - 162.51 | chemicalbook.com |

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This technique is essential for confirming the successful incorporation of fluorine atoms and provides insights into their local electronic environment.

For a fluorinated derivative, such as a fluoro-substituted this compound, ¹⁹F NMR would provide direct evidence of the C-F bond. The synthesis of such a compound could proceed from a precursor like 3-Fluoroaniline . rsc.org The chemical shift (δ) and coupling constants (J) in the ¹⁹F NMR spectrum are highly sensitive to the molecular structure. For example, in the characterization of fluorinated triazolopyrazine compounds, a difluoromethyl (CF₂H) group attached to the triazole scaffold was identified by a triplet in the ¹H NMR spectrum at δ 7.06 ppm with a large one-bond proton-fluorine coupling constant (¹JHF) of 53.4 Hz. nih.gov The corresponding ¹³C NMR spectrum showed a triplet for the attached carbon due to two-bond carbon-fluorine coupling (²JCF) of 27.3 Hz. nih.gov These characteristic coupling patterns provide definitive proof of fluorine incorporation and its position relative to other atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of analytical chemistry that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula, a critical step in the identification of a new compound. The calculated monoisotopic mass for this compound (C₈H₈N₄) is 160.0749 g/mol . chemspider.com An experimental HRMS measurement would be expected to match this value closely. For example, in the synthesis of new itraconazole (B105839) derivatives, which contain a triazole moiety, all new compounds were unambiguously characterized by HRMS/MS, confirming their elemental composition. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for the purification and identification of reaction products. nih.govsciex.com

In the context of this compound and its derivatives, LC-MS serves multiple purposes. During synthesis, it can be used to monitor the progress of a reaction and to analyze the purity of the isolated product. nih.gov For metabolic studies, LC-MS/MS is the method of choice for detecting and quantifying triazole metabolites in complex biological matrices like plant or soil extracts. sciex.comsciex.com The technique can overcome challenges such as high chemical noise and matrix interferences, allowing for the sensitive and selective detection of target analytes. sciex.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by the vibrational modes of the aniline and 1,2,4-triazole (B32235) rings.

The spectrum of the related compound, 3-amino-1,2,4-triazole, shows characteristic bands for N-H stretching vibrations of the amino group at 3211 cm⁻¹, and aromatic C-H stretching vibrations at 3083 cm⁻¹ and 3054 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic domains are observed at 1531 and 1472 cm⁻¹. researchgate.net Additionally, high-intensity bands corresponding to the endocyclic N=N and C-N-C stretching of the triazole ring are found at 1595 cm⁻¹ and 1045 cm⁻¹, respectively. researchgate.net

For this compound, similar characteristic peaks are expected. The N-H stretching vibrations of the primary amine in the aniline moiety typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually occur in the 1450-1600 cm⁻¹ region. The C-N stretching of the aniline group is anticipated around 1250-1350 cm⁻¹. The triazole ring will exhibit its own characteristic vibrations, including C-H, C=N, and N-N stretching modes.

Table 2: Typical FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (Aniline) | N-H Stretch | 3211 | researchgate.net |

| Aromatic | C-H Stretch | 3083, 3054 | researchgate.net |

| Aromatic | C=C Stretch | 1531, 1472 | researchgate.net |

| Triazole Ring | N=N Stretch | 1595 | researchgate.net |

| Triazole Ring | C-N-C Stretch | 1045 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of both the aniline and triazole chromophores.

The electronic spectrum of triazole derivatives is influenced by the conjugation length and intramolecular charge transfer. The triazole ring itself exhibits π→π* transitions. For 1,3,5-triphenyl-1H-1,2,4-triazole, a strong absorption is observed around 260 nm. nist.gov The presence of the aniline ring, a strong chromophore, connected to the triazole ring in this compound would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores, indicating electronic interaction between the two ring systems. The spectrum of a related compound, 2-(1H-1,2,4-triazol-3-yl)pyridine, shows absorption bands in the range of 190-1100 nm. tuiasi.ro

Table 3: Expected UV-Vis Absorption for this compound Based Compounds

| Chromophore System | Electronic Transition | Expected λmax (nm) | Reference |

| Phenyl-Triazole | π → π | ~260-300 | nist.gov |

| Aniline | n → π | >300 |

Note: The expected λmax is an estimation based on related structures.

Single Crystal X-ray Diffraction (XRD) Analysis

The bond lengths within the triazole and aniline moieties of 4-(1,2,4-triazol-1-yl)aniline are within the normal ranges for such systems. nih.gov For instance, the C-N bonds in the triazole ring and the C-C bonds in the benzene ring exhibit lengths characteristic of their aromatic nature.

Table 4: Selected Geometric Parameters for 4-(1,2,4-Triazol-1-yl)aniline

| Parameter | Value | Reference |

| Dihedral Angle (Triazole-Benzene) | 34.57(7)° | nih.gov |

| Triazole Ring Deviation from Planarity | 0.003(1) Å | nih.gov |

Note: Data is for the isomeric compound 4-(1,2,4-Triazol-1-yl)aniline.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions. In the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, the molecules are linked into two-dimensional sheets by intermolecular hydrogen bonds. nih.gov Specifically, the amino group (N-H) acts as a hydrogen bond donor to the nitrogen atoms of the triazole ring (N-H···N), and a carbon atom of the triazole ring acts as a weak hydrogen bond donor to another triazole nitrogen (C-H···N). nih.gov

Furthermore, π-π stacking interactions are observed between the triazole rings of adjacent molecules, with a centroid-centroid distance of 3.6750(8) Å. nih.gov There are also N-H···π interactions between the amino group and the phenyl ring of a neighboring molecule. nih.gov It is highly probable that this compound would exhibit a similar network of intermolecular interactions, with the specific geometry of the hydrogen bonds and π-π stacking being influenced by the different substitution pattern on the aniline ring. The hydrogen-bonding capacity and the potential for π-π stacking are key features that influence the material properties of these compounds. researchgate.net

Table 5: Intermolecular Interactions in the Crystal Structure of 4-(1,2,4-Triazol-1-yl)aniline

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Hydrogen Bond | N-H···N | - | nih.gov |

| Hydrogen Bond | C-H···N | - | nih.gov |

| π-π Stacking | Triazole···Triazole | 3.6750(8) | nih.gov |

| N-H···π Interaction | N-H···Phenyl | - | nih.gov |

Note: Data is for the isomeric compound 4-(1,2,4-Triazol-1-yl)aniline. Specific distances for all interactions were not provided in the source.

Dihedral Angle Analysis of Ring Systems

The three-dimensional conformation of molecules containing multiple ring systems, such as this compound, is crucial for understanding their intermolecular interactions, packing in the solid state, and engagement with biological targets. The dihedral angle, which describes the angle between the planes of two connected rings, is a key parameter determined through single-crystal X-ray diffraction.

While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related isomers and derivatives provides significant insight into the expected conformational geometry. For instance, in the isomeric compound 4-(1,2,4-Triazol-1-yl)aniline , the dihedral angle between the triazole and benzene rings has been determined to be 34.57 (7)°. nih.govresearchgate.net This non-planar arrangement indicates a significant twist between the two aromatic systems.

The magnitude of this dihedral angle is influenced by the substitution pattern on the rings and the nature of the intermolecular forces within the crystal lattice, such as hydrogen bonding and π–π stacking interactions. nih.gov In more complex systems, the dihedral angles can vary further. For example, in N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline , the terminal and central benzene rings form dihedral angles of 52.7 (3)° and 43.8 (2)°, respectively, with the triazole ring. nih.gov In the fused heterocyclic system 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole , the triazole and indole (B1671886) rings are twisted from each other by a smaller angle of 12.64°. mdpi.com

This variation underscores the conformational flexibility of the bond linking the phenyl and triazole rings. The specific orientation in this compound would similarly be expected to be non-coplanar, a feature that has significant implications for its potential applications in materials science and medicinal chemistry.

Interactive Table: Dihedral Angles in Triazole-Based Compounds

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 4-(1,2,4-Triazol-1-yl)aniline | Triazole | Benzene | 34.57 (7) | nih.gov, researchgate.net |

| N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline | Triazole | Central Benzene | 43.8 (2) | nih.gov |

| N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline | Triazole | Terminal Benzene | 52.7 (3) | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triazole | Indole | 12.64 | mdpi.com |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental and indispensable technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct assessment of a compound's empirical formula and is a crucial checkpoint for verifying the successful synthesis and purity of novel compounds like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement, typically within ±0.4%, is considered evidence of high purity.

The molecular formula for This compound is C₈H₈N₄, with a molecular weight of 160.18 g/mol . sigmaaldrich.comfishersci.com Based on this, the theoretical elemental composition can be calculated. While specific experimental data for the parent compound is not provided, the literature contains numerous examples of elemental analysis for related, more complex triazole derivatives, demonstrating the application of this technique.

For instance, for the compound N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine , the calculated values were C, 55.96%; H, 4.99%; N, 20.39%, which aligned closely with the found experimental values of C, 56.02%; H, 5.04%; N, 20.34%. nih.gov Similarly, for N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine , the calculated values of C, 54.36%; H, 3.65%; N, 15.85% were in excellent agreement with the found values of C, 54.41%; H, 3.70%; N, 15.88%. nih.gov

These examples highlight the precision of elemental analysis in confirming the atomic composition of newly synthesized triazole-based molecules. For this compound, experimental results from a purified sample would be expected to closely match the calculated theoretical percentages shown in the table below.

Interactive Table: Elemental Analysis Data for Triazole Compounds

| Compound Name | Molecular Formula | Analysis Type | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Reference |

| This compound | C₈H₈N₄ | Calculated | 59.99 | 5.03 | 34.98 | |

| N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | C₁₆H₁₇N₅O₂S | Calculated | 55.96 | 4.99 | 20.39 | nih.gov |

| N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | C₁₆H₁₇N₅O₂S | Found | 56.02 | 5.04 | 20.34 | nih.gov |

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | C₂₀H₁₆ClN₅O₃S | Calculated | 54.36 | 3.65 | 15.85 | nih.gov |

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | C₂₀H₁₆ClN₅O₃S | Found | 54.41 | 3.70 | 15.88 | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of electronic structures in molecules. By focusing on the electron density, DFT methods like B3LYP have become standard for calculating a wide range of molecular properties with a favorable balance of accuracy and computational cost. irjweb.com

In the 4-yl isomer, the triazole ring is essentially planar, and it is inclined with respect to the benzene (B151609) ring, with a dihedral angle of 34.57 (7)°. nih.govresearchgate.net A similar non-planar arrangement is expected for 3-(1H-1,2,4-Triazol-1-yl)aniline due to the steric hindrance and electronic interactions between the two aromatic rings. The bond lengths and angles within the aniline (B41778) and triazole rings are expected to fall within typical ranges for such aromatic systems. nih.gov DFT calculations, often using basis sets like 6-311++G(d,p), are employed to refine these structural parameters theoretically. oaji.netresearchgate.net

Table 1: Representative Bond Lengths and Angles (Based on the 4-(1H-1,2,4-Triazol-1-yl)aniline Isomer) This data is derived from the crystallographic study of the 4-yl isomer and serves as a close approximation for the 3-yl isomer.

| Parameter | Bond/Atoms | Value (Å or °) |

| Dihedral Angle | Triazole Ring vs. Benzene Ring | 34.57° nih.gov |

| Bond Length | C-N (in triazole) | ~1.32 - 1.38 Å |

| Bond Length | C-C (in benzene) | ~1.37 - 1.39 Å |

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Angle | C-N-C (in triazole) | ~106 - 110° |

| Bond Angle | C-C-C (in benzene) | ~119 - 121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group. Conversely, the LUMO is anticipated to be centered on the electron-deficient 1,2,4-triazole (B32235) ring. nih.govsemanticscholar.org This separation facilitates intramolecular charge transfer (ICT) from the aniline portion (donor) to the triazole portion (acceptor), a characteristic vital for many of its potential applications. semanticscholar.org DFT calculations are used to compute the energies of these orbitals and the resulting energy gap. nih.gov

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies These parameters are calculated from HOMO and LUMO energies to quantify chemical reactivity.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. oaji.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. irjweb.comnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen. nih.govresearchgate.net For this compound, the nitrogen atoms of the triazole ring and the amino group on the aniline ring are expected to be the primary negative potential sites.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the C-H bonds are typically the most positive regions. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, three-dimensional picture of the molecule's reactivity, confirming the electron-donating nature of the aniline moiety and the electron-accepting character of the triazole ring. irjweb.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density and hyperconjugative interactions within a molecule. researchgate.netyoutube.com It provides a detailed picture of charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stability gained from these interactions.

For this compound, NBO analysis would likely reveal:

Strong intramolecular hyperconjugative interactions, such as the delocalization of the lone pair electrons from the amino nitrogen (n) into the antibonding orbitals (π*) of the phenyl ring.

Significant π → π* interactions, indicating electron delocalization across the entire conjugated system formed by the aniline and triazole rings. semanticscholar.org

Evidence of charge transfer from the electron-donating aniline group to the electron-withdrawing triazole ring, which is a key feature of its electronic structure. researchgate.net

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.netnih.gov

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. semanticscholar.org The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and show good correlation with experimental spectra, aiding in the definitive assignment of peaks. semanticscholar.org

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates the typical correlation between calculated and experimental data for related triazole compounds.

| Parameter | Calculation Method | Predicted Value | Experimental Value |

| IR: N-H Stretch | DFT/B3LYP (scaled) | ~3300-3400 cm⁻¹ | ~3350-3450 cm⁻¹ nih.gov |

| IR: C=N Stretch | DFT/B3LYP (scaled) | ~1610-1630 cm⁻¹ | ~1620-1625 cm⁻¹ nih.gov |

| ¹³C NMR: Triazole Carbons | GIAO-DFT | ~150-165 ppm | ~157-164 ppm urfu.ru |

| ¹H NMR: Triazole Protons | GIAO-DFT | ~8.0-8.5 ppm | ~8.0-8.8 ppm nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of a molecule, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comnih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com

The results of a TD-DFT calculation provide:

Excitation Energies: These correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Oscillator Strengths (f): These values relate to the intensity of the absorption bands. Transitions with high oscillator strengths are "allowed" and appear as strong peaks in the spectrum.

Orbital Contributions: The analysis reveals which molecular orbitals are involved in each electronic transition (e.g., HOMO → LUMO). For this compound, the primary electronic transitions are expected to be of π → π* character, involving the delocalized electrons of the aromatic system. researchgate.netresearchgate.net

By simulating the UV-Vis spectrum, TD-DFT helps in interpreting experimental results and understanding how the electronic structure of the molecule governs its interaction with light. youtube.com

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulation studies for this compound are not detailed in the available literature. Generally, MD simulations are employed for heterocyclic compounds to understand their conformational flexibility and interaction with biological macromolecules like proteins and nucleic acids in a simulated physiological environment. Such studies for related triazole structures help in elucidating the stability of ligand-receptor complexes over time, which is a critical aspect of drug design.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Dedicated QSAR and QSPR studies for this compound are not prominently featured in scientific literature. However, QSAR studies on broader series of 1,2,4-triazole analogues have been conducted to correlate their structural features with biological activities, such as anti-tubercular or antifungal effects. d-nb.info These analyses typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic) to build mathematical models that can predict the activity of new compounds. For a compound like this compound, QSAR models would aim to predict its biological efficacy based on the electronic properties of the aniline ring and the hydrogen-bonding capabilities of the triazole moiety.

Molecular Docking and Receptor Binding Studies

Prediction of Ligand-Target Interactions and Binding Modes

While specific docking studies for this compound against a particular target are not widely published, the general mechanism of action for such compounds involves interactions with molecular targets like enzymes and receptors. Computational docking is a standard method used to predict the binding orientation and affinity of triazole derivatives within the active site of a biological target. For instance, studies on other triazole-containing compounds investigate their potential to inhibit enzymes by predicting how they fit into the binding pocket and interact with key amino acid residues.

Analysis of Hydrogen Bonding and π-Stacking Interactions in Binding Pockets

The structural features of this compound, namely the triazole and aniline rings, suggest its potential to engage in specific non-covalent interactions within a receptor's binding pocket. The nitrogen atoms of the 1,2,4-triazole ring are effective hydrogen bond acceptors, a crucial interaction for anchoring ligands to their biological targets. The aromatic nature of both the triazole and the aniline rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's active site.

In Silico Pharmacokinetic and Drug-Likeness Profiling (ADMET)

Lipophilicity Determination (Theoretical and Experimental)

Below is a table of computational predictions for ADMET properties for a set of related aniline-triazole derivatives, illustrating the types of data generated in such studies.

| Compound Class | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (logPapp) | Predicted Blood-Brain Barrier Penetration (logBB) |

| Aniline-1,2,3-Triazole Derivatives | High | Moderate to High | Low to Moderate |

This table represents typical data for related compounds and is for illustrative purposes only, as specific data for this compound was not found.

Reactivity Profiles and Chemical Transformations of 3 1h 1,2,4 Triazol 1 Yl Aniline

Reaction Mechanisms Involving the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine, which is known for its nucleophilic character and its ability to activate the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH₂) of the aniline moiety is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. However, the 1,2,4-triazole (B32235) ring is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. The directing effect of the amino group is dominant, but the deactivating effect of the triazole ring can influence the reaction rates and conditions.

Arylamines are highly reactive towards EAS, which can sometimes lead to overreaction, such as polyhalogenation. libretexts.orglibretexts.org To control the reactivity and achieve monosubstitution, the activating influence of the amino group can be attenuated by acetylation to form the corresponding acetanilide. libretexts.orglibretexts.org This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitutions. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.orglibretexts.org

Common EAS reactions for anilines include halogenation, nitration, and sulfonation. Due to the high reactivity of anilines, direct nitration can lead to oxidation and the formation of tarry materials. libretexts.orglibretexts.org Therefore, the protection of the amino group is often a necessary step.

Table 1: Electrophilic Aromatic Substitution Reactions of Aniline Derivatives

| Reaction | Reagent/Conditions | Product Type | Notes |

| Acetylation | (CH₃CO)₂O, pyridine (B92270) | Acetanilide | Reduces the activating effect of the amino group. libretexts.orglibretexts.org |

| Nitration (of acetanilide) | HNO₃, low temperature | para-Nitro product | The acetyl group directs the substitution to the para position. libretexts.orglibretexts.org |

| Halogenation | I₂, NaHCO₃ | para-Iodoaniline | Aniline is reactive enough to be iodinated. libretexts.org |

| Sulfonylation | Benzenesulfonyl chloride, pyridine | 1-Sulfonyltriazole derivatives | Occurs at the triazole ring. |

Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom of the aniline's amino group is nucleophilic and can participate in various reactions, including acylation and alkylation.

Acylation of the amino group is a common transformation. For instance, reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This reaction is often used as a protective strategy in multi-step syntheses. One documented example is the acylation with oxalyl chloride in dichloromethane (B109758) (DCM) at 0°C, which yields the acylated aniline intermediate in high yield.

Reactivity of the Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle that is considered π-deficient due to the presence of three electronegative nitrogen atoms. This electronic nature makes the ring susceptible to certain types of reactions while being resistant to others.

Transformations at the Nitrogen and Carbon Atoms of the Triazole

Due to the high electron density on the nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring occurs at the nitrogen atoms. nih.gov Alkylation of 1,2,4-triazole, for example with 4-nitrobenzyl halides, typically results in a mixture of 1- and 4-alkylated isomers. researchgate.net The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to favor the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

Conversely, the carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution under mild conditions. nih.gov The triazole ring can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in the synthesis of C6-phosphonated purine (B94841) derivatives where a 1,2,3-triazole was used as the leaving group. beilstein-journals.org

In some cases, the triazole ring can undergo ring-opening reactions. For instance, N-(1H-pyrrol-3-yl)-N'-benzyltriazolium bromides, in the absence of a trapping agent like sulfur, can lead to the opening of the triazole ring to form derivatives of N-cyanoformimidamide.

Regioselectivity in Further Cycloaddition Reactions

While 1,2,4-triazoles are often synthesized via cycloaddition reactions, their participation as a reactant in further cycloadditions is less common. nih.govrsc.org The π-deficient nature of the triazole ring makes it a poor diene or dipolarophile in typical Diels-Alder or 1,3-dipolar cycloaddition reactions. However, the synthesis of various substituted 1,2,4-triazoles can be achieved through mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles. researchgate.net

Intermolecular Reactivity Studies

The intermolecular interactions of 3-(1H-1,2,4-triazol-1-yl)aniline are dictated by the presence of the hydrogen bond-donating amino group and the hydrogen bond-accepting nitrogen atoms of the triazole ring. These interactions play a crucial role in its crystal packing and its binding to biological targets.

Crystal structure analysis of the related isomer, 4-(1H-1,2,4-triazol-1-yl)aniline, reveals that molecules are linked into sheets through intermolecular N-H···N and C-H···N hydrogen bonds. nih.gov Furthermore, aromatic π-π stacking interactions between the triazole rings and N-H···π interactions with the phenyl ring are observed, contributing to the stability of the crystal structure. nih.gov It is expected that this compound would exhibit similar intermolecular interactions, influencing its physical properties and its behavior in different chemical environments. The triazole ring's capacity for hydrogen bonding and π-π stacking interactions are key to its applications in medicinal chemistry and materials science.

Table 2: Summary of Reactivity

| Moiety | Reaction Type | Key Reactivity Features |

| Aniline | Electrophilic Aromatic Substitution | Strong activation (ortho, para-directing), potential for overreaction. libretexts.orglibretexts.org |

| Nucleophilic Reaction at Nitrogen | Acylation and alkylation are common. | |

| Triazole | Electrophilic Substitution | Occurs at nitrogen atoms. nih.gov |

| Nucleophilic Substitution | Occurs at carbon atoms. nih.gov | |

| Ring-Opening | Possible under specific conditions. | |

| Intermolecular | Hydrogen Bonding & π-π Stacking | Important for crystal packing and biological activity. nih.gov |

Michael Addition Reactions with α,β-Unsaturated Systems

The amino group of this compound can act as a nucleophile in aza-Michael additions to α,β-unsaturated carbonyl compounds. This reaction, a conjugate addition, leads to the formation of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis. While specific studies on the Michael addition of this compound are not extensively documented, the reactivity can be inferred from analogous transformations involving similar aniline derivatives.

For instance, the aza-Michael addition of aromatic amines to α,β-unsaturated ketones, such as chalcones, is a well-established reaction. These reactions are often catalyzed by bases or Lewis acids and can proceed under various conditions. The nucleophilic attack of the amino group occurs at the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond.

A study on the DABCO-promoted aza-Michael addition of 4-aryl-1H-1,2,3-triazoles to α,β-unsaturated ketones (chalcones) provides insight into the potential reactivity of triazole-substituted anilines. researchgate.net In this research, the reactions proceeded with complete regiospecificity to yield 1,3-diaryl-3-(4-aryl-2H-1,2,3-triazol-2-yl)propan-1-ones in high yields. researchgate.net This suggests that the amino group of this compound would readily participate in similar additions.

Table 1: Representative Data on Aza-Michael Addition of an Analogous 4-Aryl-1H-1,2,3-triazole to Chalcones researchgate.net

| Triazole Reactant | Chalcone Reactant | Product | Yield (%) |

| 4-Phenyl-1H-1,2,3-triazole | 1,3-Diphenylprop-2-en-1-one | 1,3-Diphenyl-3-(4-phenyl-2H-1,2,3-triazol-2-yl)propan-1-one | 95 |

| 4-(4-Methoxyphenyl)-1H-1,2,3-triazole | 1,3-Diphenylprop-2-en-1-one | 3-(4-(4-Methoxyphenyl)-2H-1,2,3-triazol-2-yl)-1,3-diphenylpropan-1-one | 92 |

| 4-(4-Chlorophenyl)-1H-1,2,3-triazole | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 3-(4-(4-Chlorophenyl)-2H-1,2,3-triazol-2-yl)-1-(4-chlorophenyl)-3-phenylpropan-1-one | 96 |

Note: The data presented in this table is for an analogous 4-aryl-1H-1,2,3-triazole and is intended to be representative of the expected reactivity of this compound.

The reaction of this compound with α,β-unsaturated systems can also lead to the formation of fused heterocyclic systems. For example, the reaction of 3-amino-1,2,4-triazoles with enones can result in the synthesis of researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net This transformation involves an initial Michael addition followed by an intramolecular condensation and dehydration sequence.

Condensation Reactions

The primary amino group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of imine chemistry and is typically catalyzed by acids. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable imine product.

The reactivity of the amino group in this compound is comparable to that of other aromatic amines. The electronic properties of the triazole substituent can influence the nucleophilicity of the amino group and, consequently, the rate and equilibrium of the condensation reaction.

Research on the condensation of other amino-triazole derivatives provides a framework for understanding the potential of this compound in such reactions. For example, 4-amino-3,5-dimethyl-1,2,4-triazole has been shown to react with various benzaldehydes to form stable hemiaminals or the corresponding Schiff bases, depending on the reaction conditions and the electronic nature of the substituents on the benzaldehyde.

Table 2: Representative Data on Condensation of Analogous Amino-heterocycles with Carbonyl Compounds

| Amino Reactant | Carbonyl Reactant | Product Type | Reference |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | 2-Nitrobenzaldehyde | Hemiaminal/Schiff Base | - |

| 2-Aminobenzohydrazide | Terephthalaldehyde | Hydrazone | - |

| 2-Aminothiophenol | Benzaldehyde | Benzothiazole | - |

Note: The data in this table is based on analogous amino-heterocyclic compounds to illustrate the expected condensation reactivity of this compound.

The formation of imines from this compound opens avenues for the synthesis of a wide array of derivatives. These imines can be further transformed, for instance, through reduction to secondary amines or by participating in cycloaddition reactions, thereby expanding the synthetic utility of the parent compound.

Advanced Research Applications of 3 1h 1,2,4 Triazol 1 Yl Aniline and Analogues

Applications in Medicinal Chemistry Research

The unique structure of 3-(1H-1,2,4-triazol-1-yl)aniline and its derivatives has positioned them as privileged scaffolds in medicinal chemistry. The ability to modify the aniline (B41778) and triazole rings allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of compounds with diverse pharmacological profiles.

Exploration as Lead Compounds for Therapeutic Development

The this compound framework is a cornerstone for the development of new therapeutic agents. Its derivatives have shown a broad spectrum of biological activities, making them attractive lead compounds for drug discovery programs. researchgate.net The versatility of the triazole core allows for the synthesis of large libraries of compounds with diverse substitution patterns, which can be screened for various biological targets. researchgate.netmdpi.com For instance, the modification of the aniline ring or the triazole moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This adaptability has led to the identification of triazole derivatives with potential applications in treating a range of diseases, from infections to neurodegenerative disorders. researchgate.netmdpi.com

Investigation of Enzyme Inhibition Potentials (e.g., Tyrosine Kinase 2, Carbonic Anhydrase-II)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The triazole ring can interact with the active sites of enzymes through hydrogen bonding and other non-covalent interactions, leading to their inhibition.

Tyrosine Kinase 2 (TYK2): While direct inhibition of TYK2 by this compound itself is not extensively documented in the provided results, the broader class of triazole-containing compounds is recognized for its potential to inhibit various kinases. The structural features of triazoles make them suitable for fitting into the ATP-binding pocket of kinases.

Carbonic Anhydrase (CA) Inhibition: Certain triazole derivatives have demonstrated potent inhibitory activity against carbonic anhydrase isoforms, such as CA IX and CA XII, which are tumor-associated enzymes. mdpi.com For example, sulfonamide derivatives incorporating a triazolyl pyridine (B92270) moiety have shown nanomolar inhibition constants. mdpi.com Coumarin-based triazole derivatives also exhibit selective inhibition of these cancer-related CA isoforms. mdpi.com The mechanism for sulfonamide-containing derivatives involves direct binding to the zinc ion in the active site, while coumarin (B35378) derivatives may block the entrance to the enzyme's catalytic pocket. mdpi.com

Other Enzyme Inhibition: Research has also explored the inhibitory potential of triazole derivatives against other enzymes, including:

Xanthine (B1682287) Oxidase (XO): Triazole-based compounds have been designed and evaluated as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout. researchgate.net

Cholinesterases: Novel 1,2,4-triazole (B32235) derivatives have shown excellent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the nanomolar range. nih.gov

α-Glucosidase: Triazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. nih.gov

Table 1: Enzyme Inhibition by Selected Triazole Analogues

| Compound Class | Target Enzyme | Key Findings |

| Triazolyl Pyridine Sulfonamides | Carbonic Anhydrase IX & XII | Showed potent inhibition with Ki values in the nanomolar range. mdpi.com |

| Coumarin-Triazole Hybrids | Carbonic Anhydrase IX & XII | Exhibited selective inhibition of tumor-associated isoforms. mdpi.com |

| Phenoxymethyl-1,2,3-triazoles | Xanthine Oxidase | One derivative was found to be a more potent inhibitor than allopurinol. researchgate.net |

| Furan- and Thiophene-Triazoles | Acetylcholinesterase & Butyrylcholinesterase | Demonstrated excellent inhibitory activities with low nanomolar IC50 values. nih.gov |

| Azinane-Triazole Derivatives | α-Glucosidase | Showed more potent inhibition than the standard drug, acarbose. nih.gov |

Development of Antimicrobial and Antifungal Agents

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.gov The ability of the triazole ring to interact with microbial enzymes is a key factor in their biological activity.

Antibacterial Activity: Numerous studies have reported the synthesis of novel 1,2,4-triazole derivatives with significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.govscholarsresearchlibrary.com The introduction of different substituents onto the triazole or aniline ring can modulate the antibacterial spectrum and potency. nih.govnih.gov For instance, some Schiff base derivatives of 1,2,4-triazoles have shown promising results. nih.gov

Antifungal Activity: Triazole-based compounds are renowned for their antifungal properties. nih.gov They function by inhibiting enzymes crucial for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. acs.org Research has led to the synthesis of novel triazole derivatives that exhibit potent antifungal activity against a range of fungal species, including Microsporum gypseum and Candida albicans. nih.gov Some synthesized compounds have demonstrated efficacy superior to the standard drug ketoconazole. nih.gov The combination of the triazole scaffold with other pharmacophores, like Schiff bases, has been a successful strategy in developing new antifungal candidates. nih.gov

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound Type | Target Organism | Key Findings |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum (fungus) | Several compounds were more effective than ketoconazole. nih.gov |

| 1,2,4-Triazole derivatives | Staphylococcus aureus (bacterium) | Showed notable antibacterial activity. nih.gov |

| Fused 1,2,4-triazole derivatives | Various bacteria and fungi | Demonstrated a range from potent to weak antimicrobial activities. researchgate.net |

| Triazole-Schiff base couplings | Bacteria and biofilms | Showed good antibacterial and anti-biofilm capabilities. nih.gov |

Research into Neuroprotective Activities

The potential of triazole-containing compounds to protect neurons from damage is an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. bohrium.comnih.govmdpi.com

The neuroprotective effects of triazole derivatives are often attributed to their ability to modulate various pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation. mdpi.comnih.gov For example, a triazole analogue of grandisin (B1201232) was shown to prevent memory impairment in a mouse model of Alzheimer's disease by exerting antioxidant and anti-inflammatory effects. nih.gov This compound reduced lipid peroxidation and the levels of pro-inflammatory cytokines in the brain. nih.gov

In other studies, 1,2,4-triazole derivatives have been shown to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. nih.gov These compounds were found to decrease the levels of pro-apoptotic proteins, suggesting a mechanism involving the inhibition of cell death pathways. nih.gov Furthermore, certain triazole derivatives have been investigated for their ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. acs.org

Studies on Non-Nucleoside Reverse Transcriptase Inhibitors

The 1,2,4-triazole scaffold has been extensively utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.govnih.govtandfonline.comnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, thereby disrupting its function. nih.govyoutube.com

Researchers have synthesized and evaluated numerous triazole-based NNRTIs, with some compounds showing potent activity against both wild-type and drug-resistant strains of HIV-1. nih.govresearchgate.net For instance, a series of 4-arylideneamino-5-alkylthio derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole yielded a compound with an EC50 value of 12 µM against HIV-1 replication in cell culture. nih.govnih.gov

The structural versatility of the triazole ring allows for the exploration of different substitution patterns to optimize binding to the NNRTI binding pocket. tandfonline.com Molecular docking studies are often employed to guide the design of new derivatives with improved potency and resistance profiles. tandfonline.com The development of triazole-based NNRTIs represents a significant effort in the ongoing search for more effective anti-HIV therapies. nih.gov

Table 3: Anti-HIV-1 Activity of a Selected Triazole Derivative

| Compound | Activity | IC50 (µM) | EC50 (µM) |

| 4e (a 4-arylideneamino-5-alkylthio-1,2,4-triazole) | HIV-1 Reverse Transcriptase Inhibition | 43.5 nih.govnih.gov | - |

| 4e (a 4-arylideneamino-5-alkylthio-1,2,4-triazole) | Inhibition of HIV-1 Replication | - | 12 nih.govnih.gov |

Modulators of Cytokine Activity and Immune Responses

Compounds based on the 1,2,4-triazole structure have been investigated for their ability to modulate cytokine activity and immune responses, indicating their potential as anti-inflammatory agents. nih.gov

Research has shown that certain triazole derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For example, a triazole grandisin analogue was found to reduce the levels of TNF-α and interferon-γ (IFN-γ) in the hippocampus of a mouse model of Alzheimer's disease. nih.gov This suggests that these compounds may exert their therapeutic effects in part by dampening neuroinflammatory processes.

Furthermore, some triazole derivatives have been designed to inhibit enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammatory cells. nih.gov The anti-inflammatory properties of triazole compounds make them promising candidates for the development of new treatments for a variety of inflammatory and autoimmune diseases. nih.govnih.gov

Contributions to Materials Science

The unique molecular architecture of this compound, featuring a reactive aniline group and a nitrogen-rich triazole ring, makes it and its analogues valuable precursors in materials science. These compounds serve as versatile building blocks for a range of functional materials, leveraging their capacity for hydrogen bonding, π-π stacking, and coordination with metal ions.

Building Blocks for Functional Organic Materials

The bifunctional nature of this compound and its isomers allows them to be key components in the synthesis of advanced polymers and coordination complexes. The amino group provides a reactive site for polymerization, while the triazole moiety can coordinate with metal centers or participate in supramolecular assembly.

Researchers have utilized triazole-containing diamines to synthesize novel polyamides. For instance, a diamine derived from the reaction of acenaphthoquinone and 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole was used to create a series of new polyamides through low-temperature solution polycondensation with various diacid chlorides. scielo.br The resulting polymers exhibited good solubility in a range of organic solvents and showed thermal stability. scielo.br